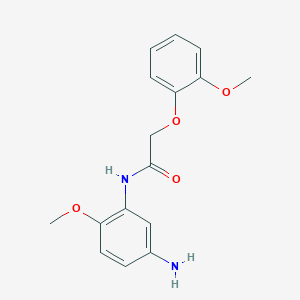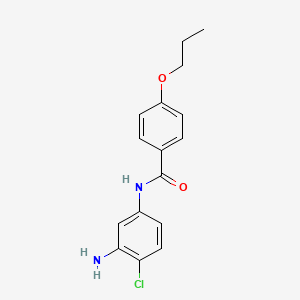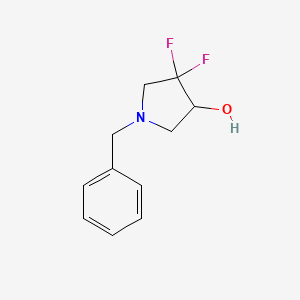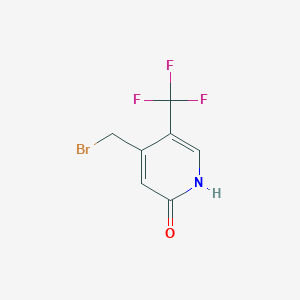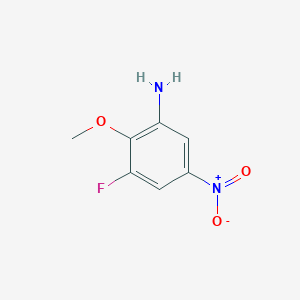
3-氟-2-甲氧基-5-硝基苯胺
描述
3-Fluoro-2-methoxy-5-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-methoxy-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxy-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
“3-氟-2-甲氧基-5-硝基苯胺”由于其独特的结构,可用作有机合成的中间体。 它同时含有供电子基团(甲氧基)和吸电子基团(氟和硝基),使其成为有机合成应用中的通用化合物 .
药物化学
该化合物在药物化学中可以发挥至关重要的作用。 例如,类似的化合物“4-氟-2-甲氧基-5-硝基苯胺”是梅雷替尼合成中的关键中间体,梅雷替尼是一种用于癌症治疗的强效突变BRAFV600E激酶抑制剂 .
染料合成
类似的化合物,如“2-甲氧基-5-硝基苯胺”,已被用于合成分散型偶氮染料,这些染料用于聚酯纤维的染色 。 “3-氟-2-甲氧基-5-硝基苯胺”可能具有类似的应用。
材料科学
该化合物中的硝基可以进行多种类型的反应,包括还原反应 。 该特性可能在材料科学中得到利用,用于开发新材料。
安全与操作
虽然不是直接应用,但重要的是要注意,由于“3-氟-2-甲氧基-5-硝基苯胺”具有潜在毒性,因此需要采取适当的安全措施进行操作 .
作用机制
Target of Action
It’s structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, plays a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in cell growth .
Mode of Action
In the synthesis of compounds like mereletinib, similar compounds undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure .
Biochemical Pathways
In the synthesis of mereletinib, the nitro group on the similar compound 4-fluoro-2-methoxy-5-nitroaniline is selectively modified to yield the necessary chemical scaffold .
Result of Action
Similar compounds play a key role in the synthesis of drugs like mereletinib, which inhibit mutant brafv600e kinase, affecting cell growth .
生化分析
Biochemical Properties
3-Fluoro-2-methoxy-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes and proteins, including those involved in the nitration and acetylation processes. For instance, it is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating non-small-cell lung carcinomas . The interactions of 3-Fluoro-2-methoxy-5-nitroaniline with these biomolecules are crucial for its function in these biochemical pathways.
Cellular Effects
The effects of 3-Fluoro-2-methoxy-5-nitroaniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of osimertinib suggests that it may impact the signaling pathways associated with the epidermal growth factor receptor (EGFR), thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-methoxy-5-nitroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolic pathways, leading to changes in gene expression. The compound’s nitro group is particularly reactive, allowing it to participate in various electrophilic aromatic substitution reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-methoxy-5-nitroaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methoxy-5-nitroaniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown threshold effects where the compound is effective up to a certain concentration, beyond which toxicity is observed .
Metabolic Pathways
3-Fluoro-2-methoxy-5-nitroaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These pathways include nitration and acetylation processes, which are essential for its role in synthesizing pharmaceutical intermediates
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-methoxy-5-nitroaniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methoxy-5-nitroaniline affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects . This localization is essential for its role in cellular processes and therapeutic applications.
属性
IUPAC Name |
3-fluoro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXUSZWFUEGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


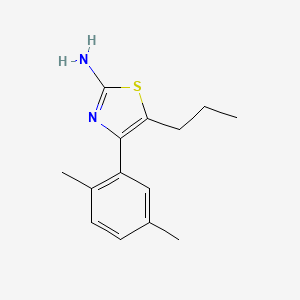
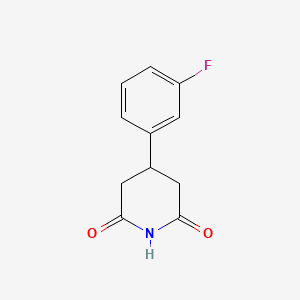
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
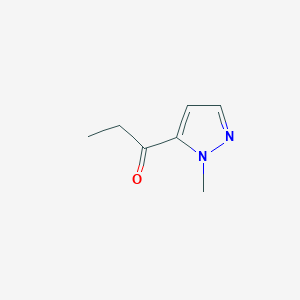
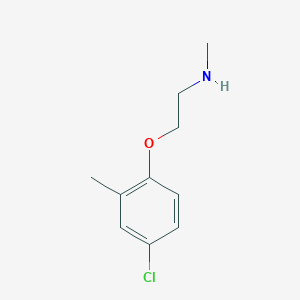
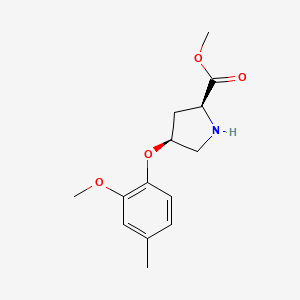
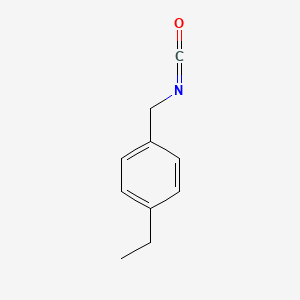
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)

